N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
“N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” is a complex organic compound that features a combination of aromatic rings, triazole, and sulfanyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” likely involves multiple steps, including:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the sulfanyl group: This step may involve the reaction of a thiol with a suitable electrophile.
Acetylation and methoxylation: These functional groups can be introduced through standard acetylation and methylation reactions using acetic anhydride and methyl iodide, respectively.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the aromatic nitro groups (if present) or the triazole ring.
Substitution: Electrophilic aromatic substitution reactions could occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine
Medicinally, compounds with similar structures are often explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of “N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific biological target. It could interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-[5-(acetylamino)-2-methoxyphenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: shares structural similarities with other triazole-containing compounds, such as fluconazole and itraconazole, which are known for their antifungal properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
CAS No. |
476485-78-6 |
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Molecular Formula |
C26H24ClN5O3S |
Molecular Weight |
522.0 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H24ClN5O3S/c1-16-4-11-21(12-5-16)32-25(18-6-8-19(27)9-7-18)30-31-26(32)36-15-24(34)29-22-14-20(28-17(2)33)10-13-23(22)35-3/h4-14H,15H2,1-3H3,(H,28,33)(H,29,34) |
InChI Key |
ZSLQWJATQDOVAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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